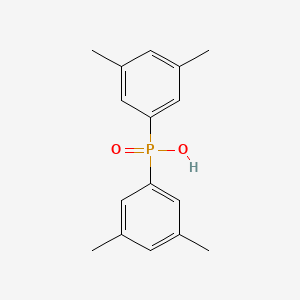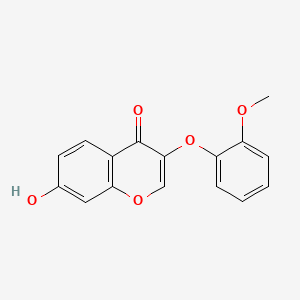
7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one
Overview
Description
“7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one” is a chemical compound with the molecular formula C20H22NO5 . It is a derivative of coumarin, a naturally occurring phenolic substance made of fused benzene and α-pyrone rings .
Synthesis Analysis
The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This process affords novel 8-substituted-7-hydroxy coumarin derivatives .Molecular Structure Analysis
The molecule contains a total of 37 bond(s). There are 23 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 aromatic hydroxyl(s), and 3 ether(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions of this compound involve the Duff reaction and the Knoevenagel condensation . The Duff reaction is used for the synthesis of 7-hydroxy-3-phenoxy-8-formylchromones . The Knoevenagel condensation is used to produce derivatives of α-pyrono .Physical And Chemical Properties Analysis
The compound has an average mass of 356.392 Da and a monoisotopic mass of 356.149261 Da . Its PMR spectrum in DMSO-d6 shows a singlet for the formyl group near 10.5 ppm and a broad singlet for the hydroxyl proton .Scientific Research Applications
Antioxidant Activity
7-Hydroxy-8-formylchromone possesses antioxidant properties due to its structural resemblance to flavonoids. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers have explored its potential as a natural antioxidant in food preservation, skincare products, and pharmaceutical formulations .
Anti-Inflammatory Effects
Inflammation is associated with various diseases, including chronic conditions like arthritis and cardiovascular disorders. Studies have investigated the anti-inflammatory effects of 7-hydroxy-8-formylchromone. It may modulate inflammatory pathways, making it a promising candidate for drug development .
Anticancer Properties
Natural compounds with anticancer potential are of great interest. 7-Hydroxy-8-formylchromone has been evaluated for its cytotoxic effects against cancer cells. Researchers have explored its ability to inhibit tumor growth and induce apoptosis. Further studies are needed to understand its mechanisms and optimize its use in cancer therapy .
Antimicrobial Activity
The compound’s unique structure contributes to its antimicrobial properties. It has shown activity against bacteria, fungi, and parasites. Researchers have investigated its potential as an alternative to conventional antibiotics or antifungal agents. Its mode of action and safety profile need further exploration .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. 7-Hydroxy-8-formylchromone has been studied for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings suggest its potential in neuroprotection and cognitive health .
Photoprotective Properties
Due to its UV-absorbing properties, 7-hydroxy-8-formylchromone has been investigated for use in sunscreens and photoprotective formulations. It can absorb UV radiation and prevent skin damage caused by exposure to sunlight. Researchers continue to explore its efficacy and safety in photoprotection .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as 7-hydroxy-8-formylchromones, have been found to exhibit antimalarial activity and potential as an aids agent
Mode of Action
It is synthesized using the duff reaction and reacted with 2,4-dinitrophenylhydrazine to produce hydrazones and with an excess of hydrazine hydrate to produce the pyrazole recyclization products . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that similar compounds have shown activity against several types of animal tumors . This suggests that the compound may affect pathways related to cell proliferation and growth.
Result of Action
Similar compounds have demonstrated activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma . This suggests that the compound may have potential therapeutic effects in these areas.
Action Environment
It is known that similar compounds occur naturally in various species of cacti such as san pedro and peruvian torch . This suggests that the compound may be influenced by the environmental conditions in which these plants grow.
properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-19-12-4-2-3-5-13(12)21-15-9-20-14-8-10(17)6-7-11(14)16(15)18/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZACKYMYCASXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160427 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137988-01-3 | |
| Record name | 7-Hydroxy-3-(2-methoxyphenoxy)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137988-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methylbenzo[d]oxazol-4-yl)methanol](/img/structure/B3047269.png)
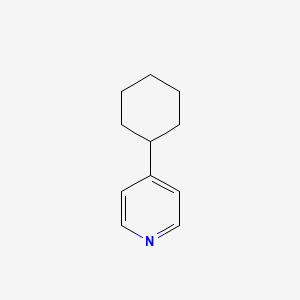
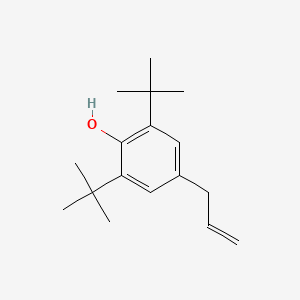
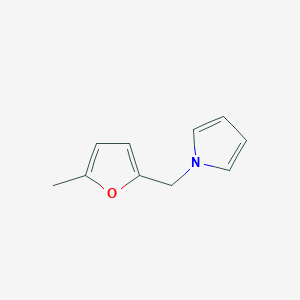
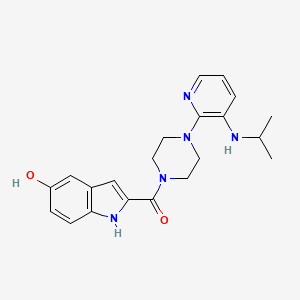
![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B3047280.png)
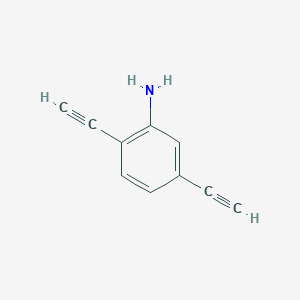


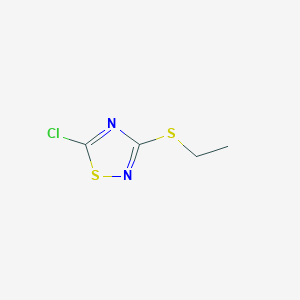

![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)
